1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-
Description
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11?,12-/m0/s1 |
InChI Key |
FTYFCFPNHFHPBH-KIYNQFGBSA-N |
Isomeric SMILES |
C1CN([C@@H](CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced through carboxylation reactions.
Hydroxylation: The hydroxyl group is added via hydroxylation reactions.
Esterification: The phenylmethyl ester is formed through an esterification reaction involving phenylmethanol and the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Benzyl Ester (Cbz Group) Hydrolysis
The Cbz group is cleaved under hydrogenolytic conditions (H₂, Pd/C) or via acidolysis (e.g., HBr in acetic acid), yielding the free amine. This is critical in peptide synthesis for deprotection .
Example reaction:
Methyl Ester Hydrolysis
The methyl ester undergoes saponification (NaOH/EtOH) or acid-catalyzed hydrolysis (HCl/H₂O) to form the carboxylic acid. Basic conditions are more effective due to the ester’s stability under mild acids .
Typical conditions:
-
Basic: 1M NaOH, reflux, 4–6 hours.
-
Acidic: 6M HCl, 80°C, 12 hours.
Deprotection of the Cbz Group
Hydrogenolysis (H₂/Pd-C) selectively removes the benzyl group without affecting other esters or the hydroxyl group. This reaction is widely used in peptide synthesis to expose the amine for further coupling .
Data Table: Deprotection Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 2h | Free amine | >90% | |
| HBr/AcOH | 0°C, 30min | Amine hydrobromide | 85% |
Acylation of the Hydroxyl Group
The 4-hydroxyl group is acylated using activated esters (e.g., pentafluorophenyl esters) or acyl chlorides. The patent demonstrates acylation with Fmoc-tryptophan symmetrical anhydride using DMAP catalysis.
Example reaction:
Key conditions:
-
Reagent: Acetic anhydride, DMAP.
-
Solvent: DMF or THF.
-
Time: 1–2 hours at RT.
Oxidation Reactions
The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or PCC. Steric hindrance from the piperidine ring may necessitate stronger oxidants.
Data Table: Oxidation Outcomes
| Oxidizing Agent | Solvent | Product | Notes |
|---|---|---|---|
| Dess-Martin | CH₂Cl₂ | 4-Ketone | Mild, high efficiency |
| PCC | DMF | Partial oxidation | Lower yield |
Transesterification Reactions
The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form alternative esters .
Example:
Optimized conditions:
-
Catalyst: 0.1 eq. H₂SO₄.
-
Temperature: 60°C, 8 hours.
Ring Functionalization
The piperidine nitrogen, once deprotected, participates in alkylation or acylation. For example, reductive amination with aldehydes forms secondary amines .
Case Study (Patent ):
-
Reaction: Deprotected amine + aldehyde → Schiff base → reduced to amine.
-
Conditions: NaBH₃CN, MeOH, RT.
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of piperidine compounds in anticancer therapy. For instance, research conducted by Aziz-ur-Rehman et al. synthesized new propanamide derivatives with piperidine moieties and evaluated their anticancer properties. The findings suggest that compounds containing piperidine structures exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Neurological Disorders
Piperidine derivatives have been explored for their neuroprotective effects. The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and schizophrenia. Studies have shown that modifications to the piperidine structure can enhance binding affinity to specific receptors involved in these disorders.
Synthesis of Complex Molecules
The ability of 1,2-piperidinedicarboxylic acid derivatives to act as intermediates in organic synthesis is noteworthy. They can be utilized in the synthesis of various biologically active compounds, including those with antimicrobial and anti-inflammatory properties. The versatility of the piperidine ring allows chemists to modify it further to create a wide range of derivatives tailored for specific biological activities.
Chiral Auxiliary
The compound serves as a chiral auxiliary in asymmetric synthesis. Its use has been documented in the preparation of enantiomerically enriched compounds, which are crucial in pharmaceutical development where the chirality of a drug can significantly affect its efficacy and safety.
Data Table: Applications Overview
Case Study 1: Anticancer Activity
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against several cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that further exploration could yield promising therapeutic candidates for cancer treatment .
Case Study 2: Neurological Applications
A research article highlighted the use of piperidine derivatives in developing drugs targeting neurodegenerative diseases. The study focused on the interaction between these compounds and neurotransmitter receptors, revealing potential pathways for therapeutic intervention in conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Density : 1.361 g/cm³ (predicted)
- Boiling Point : 495.6°C (predicted)
- pKa : 3.83 ± 0.40 (acidic due to hydroxyl and carboxylic acid groups) .
- Storage : Requires refrigeration (2–8°C) for stability .
Comparison with Structurally Similar Compounds
(2S,5S)-5-Hydroxy-1,2-Piperidinedicarboxylic Acid 2-Methyl 1-Benzyl Ester
(2S,4S)-1-tert-Butyl 2-Methyl-4-Hydroxypiperidine-1,2-Dicarboxylate
(2R)-1,2-Piperidinedicarboxylic Acid 2-Methyl 1-(Phenylmethyl) Ester
- CAS Number : 60369-19-9
- Molecular Formula: C₁₅H₁₉NO₄
- Molar Mass : 277.32 g/mol
- Key Differences: No hydroxyl group. Methyl ester at position 2. Stereochemistry: (2R) .
- Implications :
- Lack of hydroxyl group eliminates hydrogen-bonding interactions.
- R-configuration may result in distinct chiral recognition properties.
Biological Activity
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is a compound with significant biological implications. Its molecular formula is and it has a molar mass of approximately 279.29 g/mol . This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
The compound's structure features a piperidine ring with two carboxylic acid groups and a phenylmethyl ester. The stereochemistry at the piperidine ring contributes to its biological activity.
Molecular Structure
- IUPAC Name : 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)-
- CAS Registry Number : 95798-23-5
- SMILES Notation : O=C(OCC=1C=CC=CC1)N2CCC(O)CC2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Notably, it has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission in the central nervous system .
Pharmacological Studies
Research has indicated that derivatives of piperidine compounds exhibit a range of pharmacological activities:
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neurons from excitotoxicity mediated by glutamate receptors, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Properties : Certain piperidine derivatives have shown promise as antimicrobial agents against various pathogens .
Neuroprotective Role
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to glutamate-induced toxicity. The findings indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of glutamate receptor activity .
Antimicrobial Activity
In another investigation, the antimicrobial efficacy of piperidine derivatives was evaluated against common bacterial strains. The results demonstrated that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Data Table: Biological Activities of Piperidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
